Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trimethylsilyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting product is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the pyrrolidine ring can interact with enzymes and receptors, influencing their activity and function. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: Similar structure but lacks the trimethylsilyl and ester groups.
Pyrrolidine-2,5-dione: Contains a pyrrolidine ring with different substituents.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different functional groups.
Uniqueness
Methyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of both the trimethylsilyl and ester groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
855595-94-7 |
---|---|
Molecular Formula |
C9H19NO2Si |
Molecular Weight |
201.34 g/mol |
IUPAC Name |
methyl 2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H19NO2Si/c1-12-9(11)10-7-5-6-8(10)13(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
SKOMPQAVMJGRPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.